molecular formula C11H10BrNO5 B15061982 Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Cat. No.: B15061982
M. Wt: 316.10 g/mol
InChI Key: PMPDZGIUYJJZHL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with an ester and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method involves the bromination of 2-nitrophenol to form 2-bromo-6-nitrophenol, followed by esterification and subsequent reactions to introduce the oxopropanoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 2-amino-6-bromophenyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The ester and ketone groups can undergo hydrolysis and other transformations, leading to the formation of active intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-nitrophenol
  • (2-Bromo-6-nitrophenyl)(methyl)sulfane
  • 2-Bromo-1-(4-fluorophenyl)ethanone

Uniqueness

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)6-7-8(12)4-3-5-9(7)13(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDZGIUYJJZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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